Ethyl 4-ethyl-2-methyloxazole-5-carboxylate
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Overview
Description
Ethyl 4-ethyl-2-methyloxazole-5-carboxylate is a heterocyclic compound with the molecular formula C9H13NO3. It is part of the oxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethyl-2-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with ethylamine, followed by cyclization with a suitable dehydrating agent .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance yield and reduce reaction time. This method involves the use of commercially available starting materials and catalysts to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethyl-2-methyloxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms halogenated derivatives.
Scientific Research Applications
Ethyl 4-ethyl-2-methyloxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-2-methyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 4-methyloxazole-5-carboxylate
- Ethyl 2-amino-4-methyloxazole-5-carboxylate
- Ethyl 2-chloro-4-methyloxazole-5-carboxylate
Comparison: Ethyl 4-ethyl-2-methyloxazole-5-carboxylate is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and biological properties compared to its analogs. These substitutions can influence its reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 4-ethyl-2-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-4-7-8(9(11)12-5-2)13-6(3)10-7/h4-5H2,1-3H3 |
InChI Key |
PQXBJFLMBCDIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)C)C(=O)OCC |
Origin of Product |
United States |
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